molecular formula C12H10N2O B13682228 3-(Pyridin-2-yl)benzamide

3-(Pyridin-2-yl)benzamide

Cat. No.: B13682228
M. Wt: 198.22 g/mol
InChI Key: WVCMHENBRUZCCY-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)benzamide is an organic compound that belongs to the class of N-heterocyclic amides It consists of a benzamide moiety attached to a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-(Pyridin-2-yl)benzamide involves the reaction between 2-aminopyridine and benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminopyridine and the carbonyl group of benzoyl chloride .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For instance, a bimetallic framework consisting of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method offers high yields and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 3-(Pyridin-2-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H10N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h1-8H,(H2,13,15)

InChI Key

WVCMHENBRUZCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)N

Origin of Product

United States

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